molecular formula C46H77N13O15S B12117250 Anti-inflammatory peptide 2

Anti-inflammatory peptide 2

Cat. No.: B12117250
M. Wt: 1084.2 g/mol
InChI Key: MSFJEXCKZQTGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory peptide 2 is a bioactive peptide known for its significant anti-inflammatory properties. These peptides are part of a broader class of compounds that play crucial roles in modulating the immune response and reducing inflammation. They are found in various natural sources, including plants, animals, and microorganisms, and have been synthesized for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anti-inflammatory peptide 2 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: For large-scale production, enzymatic hydrolysis of protein sources is often employed. This method involves using specific enzymes to break down proteins into smaller peptide fragments, including this compound. The resulting peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory peptide 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of more stable peptide variants, while substitution can yield analogs with enhanced anti-inflammatory properties .

Scientific Research Applications

Anti-inflammatory peptide 2 has a wide range of applications in scientific research:

Mechanism of Action

Anti-inflammatory peptide 2 exerts its effects by interacting with specific molecular targets and pathways involved in the inflammatory response. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Additionally, it modulates signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play critical roles in regulating inflammation .

Comparison with Similar Compounds

Anti-inflammatory peptide 2 is unique compared to other anti-inflammatory peptides due to its specific amino acid sequence and structure, which confer distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C46H77N13O15S

Molecular Weight

1084.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)

InChI Key

MSFJEXCKZQTGKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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